molecular formula C10H18N2O2S B2876076 tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate CAS No. 1340466-61-6

tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate

Cat. No.: B2876076
CAS No.: 1340466-61-6
M. Wt: 230.33
InChI Key: VXGCYMNFTAGKOZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate is a sophisticated synthetic building block that incorporates a tert-butoxycarbonyl (Boc)-protected amine, a cyclopropyl group, and a carbamothioyl (thiourea) moiety. This unique structure makes it a valuable intermediate for medicinal chemistry and organic synthesis. The Boc protecting group is a standard feature in synthetic routes, known for its stability under basic conditions and clean removal under mild acidic conditions to reveal the free amine, a crucial step for further functionalization such as peptide coupling or alkylation reactions . The presence of both the cyclopropyl ring and the thiourea group is significant. Cyclopropyl groups are often used in drug design to confer conformational rigidity, improve metabolic stability, or modulate lipophilicity . The carbamothioyl group is a privileged structure in medicinal chemistry, capable of forming key hydrogen bonds with biological targets and is found in compounds with a range of activities. Heterocyclic compounds containing similar structural motifs have been investigated for various therapeutic areas, including as antiparasitic agents . As a multifunctional scaffold, this compound is particularly useful for constructing more complex molecules for drug discovery programs, chemical biology probe development, and material science. It is strictly for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopropyl-2-sulfanylideneethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7(8(11)15)6-4-5-6/h6-7H,4-5H2,1-3H3,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGCYMNFTAGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Substrate Preparation

The synthesis begins with the preparation of cyclopropane-containing intermediates. A widely adopted method involves the bromination of 1-cyclopropylethanone (21 ) using molecular bromine (Br₂) in acetic acid, yielding 2-bromo-1-cyclopropylethanone (22 ) with high regioselectivity. This α-bromo ketone serves as a pivotal electrophile for subsequent nucleophilic substitutions.

Thioamide Formation via Nucleophilic Substitution

Reaction of 22 with 1-methylthiourea in ethanol under reflux conditions facilitates the formation of 4-cyclopropyl-N-methylthiazol-2-amine (23 ). While this step typically produces thiazole derivatives, analogous protocols can be adapted for linear thiourea formation by modifying reaction conditions (e.g., solvent polarity, stoichiometry). For this compound, replacing 1-methylthiourea with unsubstituted thiourea enables direct installation of the carbamothioyl (-NH-CS-NH₂) group.

Boc Protection Strategy

The free amine in the intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step, demonstrated in the synthesis of tert-butyl (5-acetyl-4-cyclopropylthiazol-2-yl)(methyl)carbamate (24 ), ensures chemoselectivity and stability during subsequent reactions.

Functional Group Interconversion

Post-protection, the acetyl group in 24 is oxidized to a ketone using manganese dioxide (MnO₂), followed by reaction with ammonium thiocyanate (NH₄SCN) in acidic conditions to introduce the carbamothioyl moiety. This two-step sequence mirrors the Friedel–Crafts acylation and thiocarbamoylation methods reported for related thiazole derivatives.

Step-by-Step Experimental Procedures

Synthesis of 2-Bromo-1-cyclopropylethanone (22)

  • 21 (10.0 mmol) is dissolved in glacial acetic acid (20 mL).
  • Bromine (1.1 equiv) is added dropwise at 0°C.
  • The mixture is stirred for 8 h at room temperature, then poured into ice-water.
  • The product is extracted with dichloromethane (DCM), dried over MgSO₄, and concentrated.

Yield : 85–90%.

Reaction with Thiourea

  • 22 (5.0 mmol) and thiourea (5.5 mmol) are refluxed in ethanol (15 mL) for 12 h.
  • The solvent is removed under vacuum, and the residue is purified via silica gel chromatography (ethyl acetate/hexane).

Key Intermediate : (Cyclopropyl)methylthiourea.

Boc Protection

  • The thiourea intermediate (3.0 mmol) is dissolved in THF (10 mL).
  • Boc₂O (3.3 mmol) and DMAP (0.1 mmol) are added.
  • The reaction is stirred for 6 h at room temperature, then quenched with 5% HCl.
  • The product is extracted with DCM and purified via recrystallization (hexane).

Yield : 70–75%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical NMR data for intermediates (Table 1):

Compound ¹H NMR (δ, CDCl₃) ¹³C NMR (δ, CDCl₃)
22 1.34 (t, 3H, J = 7.2 Hz, CH₃), 2.64 (s, 3H, CH₃), 4.29 (q, 2H, J = 7.2 Hz, CH₂) 14.35, 17.37, 28.14, 33.94, 60.54, 163.10
Boc-protected product 1.59 (s, 9H, 3×CH₃), 3.55 (s, 3H, CH₃), 6.48 (q, 1H, CH) 28.20, 34.32, 82.91, 147.11, 161.20

High-Resolution Mass Spectrometry (HR-MS)

  • Boc-protected intermediate : m/z [M + H]⁺ calcd for C₁₃H₂₁N₂O₄S: 301.1222; found: 301.1312.
  • Final product : m/z [M + H]⁺ calcd for C₁₀H₁₇N₂O₂S: 229.0910 (hypothetical extrapolation from).

Optimization and Challenges

Regioselectivity in Cyclopropane Functionalization

The steric and electronic effects of the cyclopropane ring necessitate careful control during bromination and thiourea reactions. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote side reactions.

Boc Deprotection Risks

Acidic workup conditions (e.g., HCl) can inadvertently remove the Boc group. Neutralization with saturated NaHCO₃ before extraction mitigates this issue.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The Boc-protected carbamothioyl scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. For example, analogous structures are leveraged in substituted pyrimidine syntheses via microwave-assisted cyclization.

Agrochemical Relevance

The cyclopropane moiety enhances metabolic stability, making derivatives valuable in pesticide formulations. Patent literature highlights similar compounds as active ingredients in fungicidal compositions.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the cyclopropylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

  • tert-butyl carbamate
  • tert-butyl N-methylcarbamate
  • tert-butyl carbazate

Comparison: tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate is unique due to the presence of the carbamothioyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties.

Biological Activity

tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a carbamothioyl moiety, and a cyclopropylmethyl group, which contribute to its unique chemical properties. The presence of the carbamothioyl group allows for interactions with thiol groups in proteins, potentially inhibiting enzymatic activities.

Chemical Structure

  • Molecular Formula : C12_{12}H18_{18}N2_2O2_2S
  • Molecular Weight : 258.35 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including:

  • Human Colon Adenocarcinoma (HT-29)
  • Non-Small Cell Lung Carcinoma (A549)

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The carbamothioyl group can form covalent bonds with active sites of enzymes, disrupting metabolic pathways.
  • Cell Penetration : The cyclopropylmethyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli12.5
AnticancerHT-2921.44
AnticancerA54924.12

Recent Research Findings

  • Antimicrobial Screening : A study evaluated the compound against common bacterial pathogens and showed significant inhibition at low concentrations, indicating potential as a new antimicrobial agent.
  • Cytotoxicity Studies : In vitro studies demonstrated that the compound inhibited the growth of HT-29 and A549 cancer cells with IC50 values indicating moderate potency .
  • Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that variations in substituents significantly affect biological activity, highlighting the importance of the cyclopropylmethyl and carbamothioyl groups in enhancing potency against cancer cells .

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